

Application Notes and Protocols: Calculating PK 11195 Concentration for In Vitro Experiments

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Compound of Interest

Compound Name: PK 11195

Cat. No.: B1147675

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Abstract

PK 11195 is a selective and high-affinity antagonist for the Translocator Protein (TSPO), an 18 kDa protein predominantly found in the outer mitochondrial membrane.^[1] Its utility in studying neuroinflammation, apoptosis, and steroidogenesis makes it a valuable tool in various in vitro experimental models.^{[2][3]} This document provides detailed application notes and protocols for the accurate calculation and use of **PK 11195** in in vitro settings, ensuring reproducible and reliable experimental outcomes.

Physicochemical Properties and Stock Solution Preparation

Accurate preparation of stock solutions is fundamental to achieving correct experimental concentrations. The physicochemical properties of **PK 11195** are summarized below.

Property	Value
Molecular Weight	352.86 g/mol [4][5]
Formula	C ₂₁ H ₂₁ ClN ₂ O[5]
Appearance	Solid[5]
Purity	≥98%
Solubility	Soluble in DMSO (up to 100 mM) and Ethanol (up to 50 mM)[5][6]
Storage	Store at room temperature or as specified by the supplier.[7] Stock solutions should be stored at -20°C.[5][8]

Protocol: 10 mM Stock Solution Preparation in DMSO

- Weighing: Accurately weigh 3.53 mg of **PK 11195** powder.
- Dissolving: Add 1 mL of high-purity dimethyl sulfoxide (DMSO) to the powder.
- Mixing: Vortex the solution until the **PK 11195** is completely dissolved. Gentle warming or sonication can be used to aid dissolution.
- Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for up to 3-6 months.[5][8]

Note: Always use fresh dilutions from the stock solution for each experiment. The final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity.

In Vitro Applications and Recommended Concentrations

The optimal concentration of **PK 11195** is highly dependent on the cell type, experimental duration, and the specific biological process being investigated. Below is a summary of concentrations used in various in vitro applications.

Application	Cell Type	Concentration Range	Key Findings
TSPO Binding Assays	Rat brain tissue, Human brain tissue	Nanomolar range (e.g., Kd = 1.4 nM for rat, 4.3-6.6 nM for human)[9]	Characterization of TSPO binding affinity.
Inhibition of Neuroinflammation	BV-2 microglial cells	0.5 µM - 25 µM	Inhibition of NLRP3 inflammasome activation and reduction of pro- inflammatory cytokine release.[10]
Apoptosis and Chemosensitization	Acute myeloid leukemia cells, Neuroblastoma cell lines	Micromolar range (up to 160 µM)	Sensitizes tumor cells to chemotherapeutic agents and induces apoptosis.[2][11]
Mitochondrial Function Studies	Human osteoblast-like cells, Cardiomyocytes	10 µM - 50 µM	Modulates mitochondrial activity and protects against ischemia-reperfusion injury.[12]
Steroidogenesis Modulation	MA-10 mouse Leydig tumor cells	-	PK11195's effect on steroidogenesis may not be mediated through TSPO.[3]

Experimental Protocols

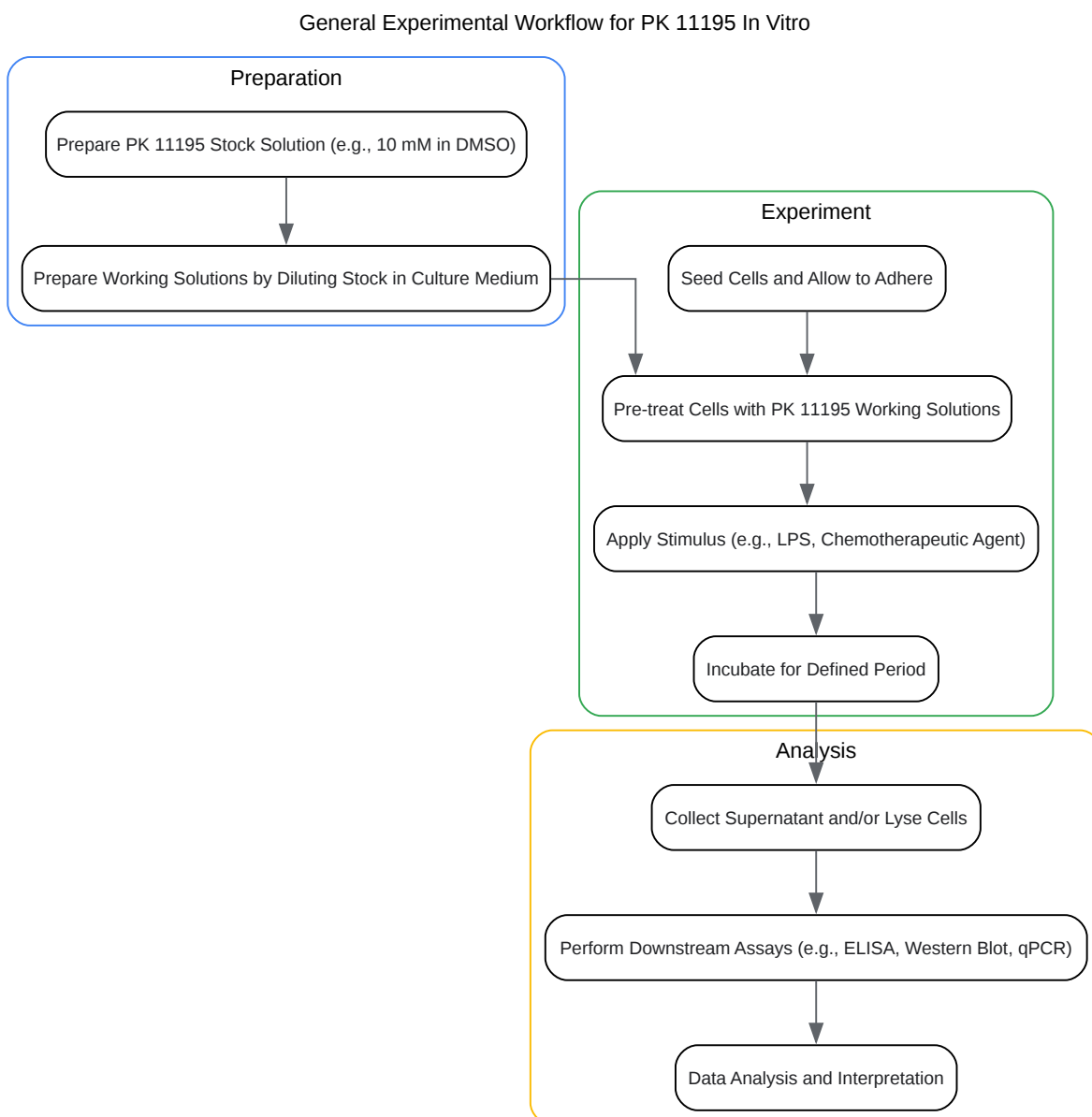
Protocol: Inhibition of LPS-Induced Neuroinflammation in BV-2 Microglial Cells

This protocol details the steps to assess the anti-inflammatory effects of **PK 11195** on lipopolysaccharide (LPS)-stimulated microglial cells.

- Cell Culture: Culture BV-2 mouse microglial cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
- Seeding: Seed BV-2 cells into 24-well plates at a density that will result in 80-90% confluency at the time of treatment.
- Pre-treatment with **PK 11195**:
 - Prepare working solutions of **PK 11195** from the 10 mM stock by serial dilution in culture medium to achieve final concentrations (e.g., 0.5 µM, 5 µM, 25 µM).
 - Include a vehicle control (medium with the same final concentration of DMSO as the highest **PK 11195** concentration).
 - Remove the old medium from the cells and add the medium containing the different concentrations of **PK 11195** or vehicle.
 - Incubate the cells for 1 hour.
- LPS Stimulation:
 - Prepare a stock solution of LPS in sterile PBS.
 - Add LPS to the wells to a final concentration of 1 µg/mL (or a concentration previously determined to elicit a robust inflammatory response). Do not add LPS to the negative control wells.
 - Incubate the cells for an appropriate time, for example, 6 hours for gene expression analysis or 24 hours for cytokine protein analysis.[\[13\]](#)
- Analysis of Inflammatory Response:
 - Cytokine Measurement (ELISA): Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines such as IL-1β and IL-18 using commercially available ELISA kits, following the manufacturer's instructions.[\[13\]](#)
 - Western Blot: Lyse the cells to extract total protein. Analyze the expression of key inflammatory proteins like NLRP3 and caspase-1 by Western blotting.[\[13\]](#)

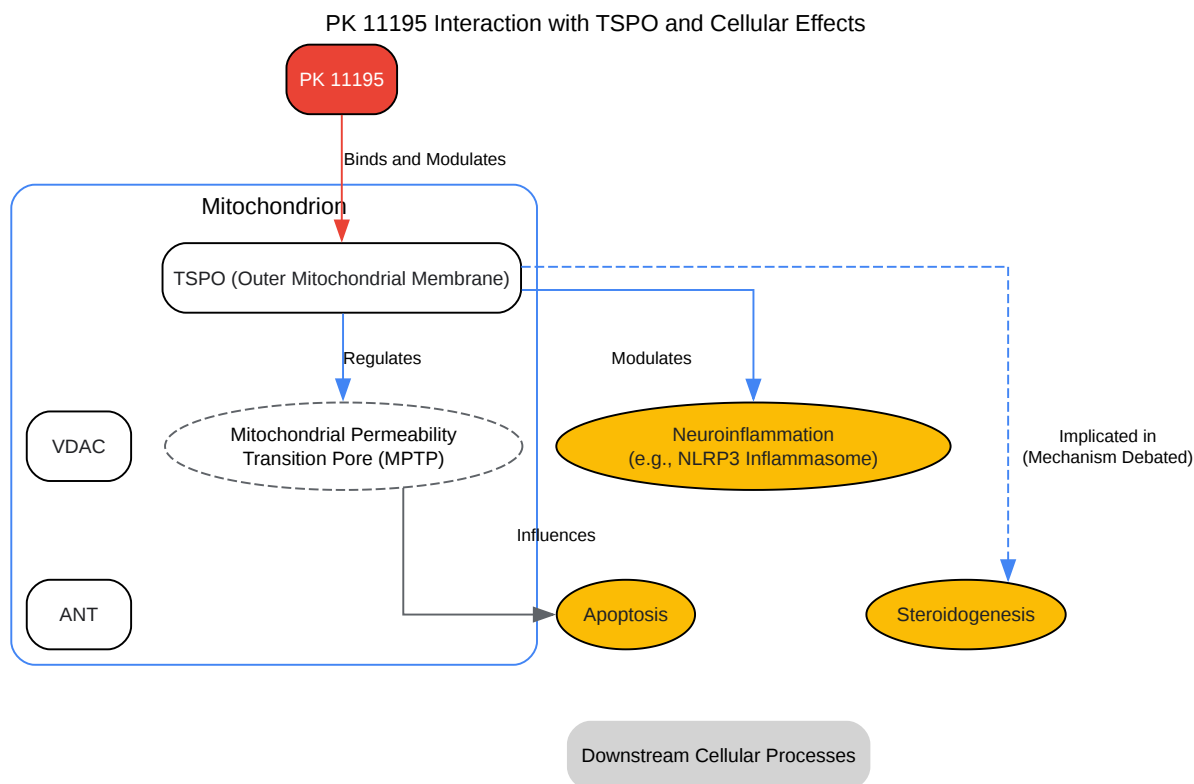
- qRT-PCR: Isolate total RNA from the cells and perform quantitative real-time PCR to analyze the mRNA expression levels of inflammatory genes.

Visualized Pathways and Workflows



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Caption: A flowchart of the key steps for in vitro experiments using **PK 11195**.



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Caption: The signaling pathway of **PK 11195** through its interaction with TSPO.

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